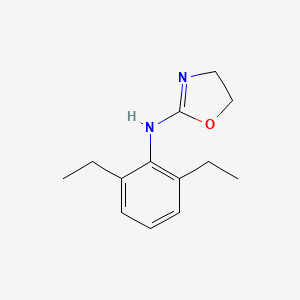

Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-

Description

Aniline (B41778), 2,6-diethyl-N-(2-oxazolin-2-YL)- represents a specialized structure within the broader families of aniline and oxazoline (B21484) derivatives. The strategic placement of two ethyl groups on the aniline ring introduces significant steric hindrance, which can influence its reactivity and the properties of its derivatives. The N-linked 2-oxazoline ring is a key functional group known for its coordinating abilities and its role as a precursor to various polymers and chiral ligands. The synergy of these two structural motifs makes this compound a compelling subject for academic and industrial investigation.

Substituted anilines are fundamental building blocks in organic chemistry, serving as precursors to a vast array of pharmaceuticals, agrochemicals, dyes, and polymers. rsc.org The 2,6-diethylaniline (B152787) core of the title compound is a well-established intermediate, particularly in the synthesis of herbicides and other specialty chemicals. jocpr.com The N-alkylation and N-arylation of anilines are crucial transformations for creating diverse molecular architectures. jocpr.com The introduction of the 2-oxazolin-2-YL group onto the nitrogen atom of 2,6-diethylaniline places this compound within the class of N-substituted anilines with unique electronic and steric properties.

The presence of the bulky 2,6-diethylphenyl group can impart specific solubility characteristics and influence the conformational preferences of the molecule. Research into the polymerization of aniline derivatives has shown that substituents on the aromatic ring can significantly affect the morphology and electrical properties of the resulting polymers. rsc.org While direct polymerization studies of Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- are not extensively documented, the principles from related substituted anilines suggest that it could be a valuable monomer for novel materials. rsc.org

Below is a data table summarizing the key properties of the parent aniline, 2,6-diethylaniline.

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Boiling Point | 243 °C |

| Density | 0.906 g/mL at 25 °C |

| Primary Applications | Intermediate for herbicides and specialty chemicals |

The oxazoline ring is a privileged heterocyclic motif with a wide range of applications in chemistry. researchgate.netnih.govsigmaaldrich.com It is a key component in the synthesis of poly(2-oxazoline)s (POx), a class of polymers with significant potential in biomedical applications due to their biocompatibility and tunable properties. nih.govsigmaaldrich.comnih.gov The synthesis of such polymers typically proceeds via cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazoline monomers. nih.govsigmaaldrich.com

Furthermore, the oxazoline moiety is a cornerstone in the design of chiral ligands for asymmetric catalysis. acs.org The nitrogen atom of the oxazoline ring can coordinate to metal centers, and when combined with a chiral backbone, these ligands can facilitate highly enantioselective transformations. acs.org While Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- is achiral, its structural similarity to other 2-aminooxazoline derivatives suggests its potential as a ligand or a precursor to more complex catalytic systems. researchgate.net The synthesis of 2-(aminophenyl)-2-oxazolines is a known route to creating ligands for coordination chemistry. researchgate.netresearchgate.net

The general properties of the 2-amino-2-oxazoline scaffold are outlined in the table below.

| Property | General Characteristics |

| Functionality | Heterocyclic amine |

| Reactivity | Can act as a nucleophile and a ligand |

| Polymerization | Can be a precursor to N-acylated polyethyleneimines |

| Coordination Chemistry | Forms complexes with various transition metals |

Current academic research trends point towards the development of novel functional materials and efficient catalytic systems. The structure of Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- is well-suited to contribute to these areas. Potential research trajectories for this compound include:

Monomer for Novel Polymers: Its use as a monomer in polymerization reactions could lead to new polyanilines or poly(2-oxazoline) derivatives with unique thermal, mechanical, and electronic properties. The bulky 2,6-diethylphenyl group could enhance the solubility and processability of the resulting polymers.

Ligand Development for Catalysis: The compound could be explored as a ligand in organometallic catalysis. The nitrogen atoms of the aniline and oxazoline moieties could act as a bidentate ligand for various transition metals, potentially leading to catalysts for cross-coupling reactions, polymerization, or asymmetric synthesis. nih.govresearchgate.net

Intermediate in Organic Synthesis: It can serve as a versatile intermediate for the synthesis of more complex molecules. The oxazoline ring can be hydrolyzed to an amine, providing a route to N-(2,6-diethylphenyl)ethylenediamine derivatives, which are valuable in coordination chemistry and materials science.

Innovations stemming from research into this compound could include the development of more robust and selective catalysts, the creation of new smart materials with tunable properties, and the synthesis of novel building blocks for medicinal chemistry.

The study of Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- has relevance across multiple disciplines within chemistry. In advanced organic chemistry , the synthesis and reactivity of this molecule present interesting challenges and opportunities. Developing efficient synthetic routes and understanding the influence of its unique steric and electronic features on its chemical behavior are key research areas.

In organometallic chemistry , this compound is of interest as a potential ligand for the development of new metal complexes. The coordination chemistry of aniline and oxazoline derivatives with transition metals is a rich field of study, with applications in catalysis and materials science. researchgate.netrsc.org The specific combination of a hindered aniline and an oxazoline in one molecule could lead to novel coordination modes and catalytic activities. The exploration of its complexes with metals like nickel, palladium, and cobalt could yield catalysts with unique properties. researchgate.netnih.gov

Structure

3D Structure

Properties

CAS No. |

21548-53-8 |

|---|---|

Molecular Formula |

C13H18N2O |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

N-(2,6-diethylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C13H18N2O/c1-3-10-6-5-7-11(4-2)12(10)15-13-14-8-9-16-13/h5-7H,3-4,8-9H2,1-2H3,(H,14,15) |

InChI Key |

XCCYBZIZVOJGCL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC2=NCCO2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Aniline, 2,6 Diethyl N 2 Oxazolin 2 Yl

Foundational Synthetic Routes from Precursors

The construction of Aniline (B41778), 2,6-diethyl-N-(2-oxazolin-2-YL)- can be approached from different starting materials, primarily focusing on the formation of the crucial N-aryl-2-amino-2-oxazoline core structure.

Reaction Pathways Involving 2,6-Diethylaniline (B152787) and Oxazoline (B21484) Derivatives

A primary and direct synthetic strategy involves the nucleophilic substitution reaction between 2,6-diethylaniline and a suitably activated 2-substituted oxazoline derivative. In this approach, the lone pair of electrons on the nitrogen atom of 2,6-diethylaniline attacks the electrophilic C2 position of the oxazoline ring.

Commonly, a 2-chloro-2-oxazoline or a 2-methoxy-2-oxazoline can serve as the oxazoline precursor. The reaction with 2-chloro-2-oxazoline typically proceeds in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The steric hindrance presented by the two ethyl groups on the aniline ring necessitates elevated temperatures to facilitate the reaction.

Alternatively, the reaction can be conceptualized as the formation of an N-(2,6-diethylphenyl)oxazolidin-2-imine structure. This pathway underscores the versatility of aniline derivatives in constructing complex heterocyclic systems.

Utilization of Isatoic Anhydride (B1165640) and Aminoalcohol Components

An alternative and effective one-step procedure for producing 2-(aminophenyl)-2-oxazolines involves the reaction of isatoic anhydride with an appropriate aminoalcohol. researchgate.net This method can be adapted for the synthesis of the target compound by utilizing a precursor that incorporates the 2,6-diethylaniline moiety.

In a general sense, this reaction proceeds by the treatment of isatoic anhydride or its substituted analogues with a slight excess of an aminoalcohol. researchgate.net This approach is particularly valuable for creating a variety of chiral and achiral 2-(aminophenyl)-2-oxazolines. researchgate.net The reaction is typically conducted at reflux temperature in high-boiling aromatic solvents such as chlorobenzene (B131634) or toluene. researchgate.net

Catalytic Approaches in Compound Synthesis

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of the synthetic routes leading to Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-. Both Lewis acid and transition metal catalysts are instrumental in key bond-forming steps.

Lewis Acid Catalysis in Oxazoline Formation (e.g., ZnCl2)

In the synthesis of 2-oxazoline rings from precursors like isatoic anhydride and aminoalcohols, Lewis acids are crucial catalysts. Anhydrous zinc chloride (ZnCl2) has been demonstrated to be a particularly effective Lewis acid for this transformation. researchgate.net It facilitates the reaction by activating the carbonyl group of the isatoic anhydride, making it more susceptible to nucleophilic attack by the amino group of the aminoalcohol.

This catalytic approach is advantageous as it often allows for a one-step synthesis under relatively straightforward conditions. researchgate.net The use of ZnCl2 has been shown to produce yields ranging from 22% to 85% for various 2-(aminophenyl)-2-oxazolines. researchgate.net Other Lewis acids such as silicic acid, Cd(acac)2·2H2O, CuCl2·2H2O, and InCl3 have been explored, but in many cases, they did not lead to improved yields. researchgate.net

A series of 2-oxazolines can also be synthesized from benzoylacetonitrile (B15868) and β-aminoalcohols mediated by a significant molar excess of ZnCl2 under anhydrous and oxygen-free conditions. organic-chemistry.org

Transition Metal Catalysis for N-Alkylation and Related Transformations (e.g., Pd/C)

While not a direct method for the synthesis of the target compound from its immediate precursors, transition metal catalysis, particularly with palladium on carbon (Pd/C), is fundamental in the synthesis of the starting material, 2,6-diethylaniline, and in related N-alkylation reactions.

The synthesis of substituted anilines can be achieved from cyclohexanones using a Pd/C–ethylene (B1197577) system under non-aerobic conditions. organic-chemistry.org This method provides a route to variously substituted anilines in high yields. organic-chemistry.org

Furthermore, Pd/C is a well-established catalyst for the N-alkylation of anilines. For instance, N-alkylation of 2,6-diethylaniline using various aldehydes can be facilitated by a Pd/C catalyst in an aqueous 2-propanol solvent with ammonium (B1175870) formate (B1220265) as an in-situ hydrogen donor. nih.gov This reductive amination process is efficient and proceeds with excellent yield at room temperature, offering a facile and environmentally benign alternative. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is critical for maximizing the yield and purity of Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-. Key parameters that can be adjusted include the choice of solvent, reaction temperature, catalyst loading, and the nature of the reactants and any additional reagents.

For the synthesis of 2-oxazolines, screening different solvents is a common optimization strategy. For instance, in certain dehydrative cyclization reactions to form oxazolines, dichloromethane (B109758) has been found to be an effective solvent that also simplifies the work-up procedure.

The choice of base is also crucial. In reactions generating acidic byproducts, the use of a suitable base is necessary. For example, in the synthesis of 2-oxazolines, various bases such as N,N-diisopropylethylamine, 2,6-lutidine, and pyridine (B92270) have been screened, with pyridine demonstrating good yields in specific contexts.

Temperature is another critical factor. While some N-alkylation reactions using Pd/C can proceed at room temperature, nih.gov the formation of the N-aryl-2-amino-2-oxazoline may require elevated temperatures, especially when dealing with sterically hindered substrates like 2,6-diethylaniline. Refluxing in high-boiling solvents is a common practice. researchgate.net

The table below summarizes key parameters that can be optimized for the synthesis of related compounds, providing a framework for enhancing the yield of the target molecule.

| Parameter | Variable | Rationale |

| Solvent | Dichloromethane, Toluene, Chlorobenzene, 1,4-Dioxane | Solvent polarity and boiling point can significantly affect reaction rates and solubility of reactants. |

| Catalyst | ZnCl₂, Pd/C | The choice of catalyst is pathway-dependent; Lewis acids for oxazoline formation and transition metals for N-arylation/alkylation. |

| Base | Pyridine, Triethylamine, K₂CO₃ | Neutralizes acidic byproducts and can influence the reaction mechanism and selectivity. |

| Temperature | Room Temperature to Reflux | Higher temperatures can overcome activation energy barriers, especially for sterically hindered substrates. |

| Reactant Ratio | Stoichiometric or slight excess of one reactant | Can be adjusted to drive the reaction to completion and minimize side products. |

By systematically adjusting these parameters, the synthetic efficiency for Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- can be significantly improved.

Stereochemical Control and Regioselectivity in Synthesis

Stereochemical Control:

For the specific synthesis of Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-, where the oxazoline ring is unsubstituted at the 4 and 5 positions, there are no chiral centers, and therefore, stereochemical control is not a factor. However, in the synthesis of related chiral oxazoline-aniline derivatives, where the oxazoline ring is substituted, achieving high stereoselectivity is of paramount importance, especially for applications in asymmetric catalysis.

The stereochemistry of the final product is often determined by the chirality of the starting amino alcohol used to construct the oxazoline ring. The cyclization reaction to form the oxazoline ring from a chiral N-(2-hydroxyethyl)amide typically proceeds with either retention or inversion of configuration at the stereocenter, depending on the reaction mechanism. For instance, a dehydrative cyclization promoted by triflic acid has been shown to proceed with inversion of the α-hydroxyl stereochemistry. mdpi.com

Regioselectivity:

Regioselectivity in the synthesis of Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- refers to the selective formation of the N-C bond at the desired nitrogen atom of the 2,6-diethylaniline. Due to the presence of the two ethyl groups at the ortho positions, the nitrogen atom is sterically hindered. However, in the proposed reaction with 2-chloro-2-oxazoline, the primary amine is the most nucleophilic site, and the reaction is expected to proceed with high regioselectivity at the nitrogen atom.

In cases where the aniline derivative has multiple nucleophilic sites, achieving high regioselectivity can be more challenging. The reaction conditions, including the choice of catalyst and solvent, can be tuned to favor the desired regioisomer. For example, in the synthesis of polysubstituted isoxazolines, which are structurally related to oxazolines, modular and diastereoselective methods have been developed to control the substitution pattern. chemistryviews.org

Green Chemistry Principles in the Synthesis of Oxazoline-Aniline Derivatives

The application of green chemistry principles to the synthesis of oxazoline-aniline derivatives is an area of growing interest, aiming to develop more sustainable and environmentally friendly processes. Key aspects of green chemistry in this context include the use of greener solvents, development of catalytic methods to replace stoichiometric reagents, and the use of renewable starting materials.

One of the primary goals is to replace hazardous organic solvents with more benign alternatives. For instance, ethyl acetate (B1210297) is being explored as a greener solvent for the polymerization of 2-ethyl-2-oxazoline, which is a key component in the synthesis of the target molecule. rsc.org Water is also being investigated as a solvent for the synthesis of 2-oxazolines from aromatic aldehydes and 2-aminoethanol. organic-chemistry.org

The development of catalytic methods is another important aspect of green synthesis. The use of catalysts, such as copper-NHC complexes, allows for the synthesis of 2-substituted oxazolines under milder conditions and with less waste compared to traditional methods. organic-chemistry.org Biocatalysis is also emerging as a powerful tool for the sustainable synthesis of aniline derivatives. acs.orgnih.gov For example, immobilized nitroreductases can be used for the continuous chemoenzymatic synthesis of anilines, offering a low-energy alternative to traditional chemical synthesis that often relies on high temperatures and expensive metal catalysts. acs.orgnih.gov

The following table summarizes some of the green chemistry approaches applicable to the synthesis of oxazoline-aniline derivatives.

| Green Chemistry Principle | Application in Oxazoline-Aniline Synthesis | Examples |

|---|---|---|

| Use of Greener Solvents | Replacing hazardous solvents with more environmentally friendly alternatives. | Ethyl acetate, water. rsc.orgorganic-chemistry.org |

| Catalysis | Employing catalysts to improve reaction efficiency and reduce waste. | Copper-NHC complexes, biocatalysts (e.g., nitroreductases). organic-chemistry.orgacs.orgnih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | One-pot synthesis protocols. mdpi.com |

| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable sources. | Biocatalytic synthesis of anilines from renewable precursors. acs.orgnih.gov |

Ligand Design, Coordination Chemistry, and Organometallic Complexation

Design Principles of Oxazoline-Containing Ligands for Transition Metals

Ligands containing a chiral oxazoline (B21484) moiety are among the most versatile and frequently utilized classes in the field of asymmetric catalysis. acs.orgbldpharm.com Their popularity stems from their straightforward synthesis from readily available chiral β-amino alcohols, their modular nature which allows for systematic tuning, and their broad applicability in a wide array of metal-catalyzed reactions. acs.org The stereocenter that governs the enantioselectivity of a catalytic process is positioned alpha to the nitrogen donor of the oxazoline ring. acs.org This proximity to the metal's active site enables direct influence over the asymmetric induction in the chemical transformation. acs.org

Since the initial report of chiral oxazoline-based ligands in 1986, a vast number of ligands incorporating one or more oxazoline rings, along with various heteroatoms and other chiral elements, have been developed and successfully employed in a multitude of asymmetric reactions. acs.org

Influence of Steric and Electronic Parameters on Ligand Performance

The performance of oxazoline-containing ligands in catalysis is significantly influenced by both steric and electronic factors. The substituents on the oxazoline ring and the N-aryl group can be systematically varied to fine-tune the ligand's properties and, consequently, the catalytic activity and selectivity of its metal complexes. liv.ac.ukmdpi.com

The 2,6-diethylphenyl group in "Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-" introduces significant steric bulk around the nitrogen atom. This steric hindrance can play a crucial role in controlling the coordination geometry of the metal center and can create a well-defined chiral pocket, which is essential for high enantioselectivity in asymmetric catalysis. The ethyl groups at the ortho positions of the phenyl ring restrict rotation around the N-C bond, leading to a more rigid ligand framework. This rigidity can enhance the transfer of chirality from the ligand to the substrate during the catalytic cycle.

Electronically, the 2,6-diethylphenyl group is generally considered to be electron-donating. This electronic effect can influence the electron density at the nitrogen atom of the oxazoline ring, which in turn affects the strength of the metal-ligand bond. A more electron-rich nitrogen atom can form a stronger bond with the metal center, potentially leading to a more stable and reactive catalyst. The interplay between these steric and electronic effects is critical in optimizing ligand performance for a specific catalytic transformation. chemrxiv.org

Chiral Oxazoline Moiety in Asymmetric Ligand Architectures

The chiral oxazoline moiety is a cornerstone in the design of a wide range of asymmetric ligands. bldpharm.comnih.gov These ligands are prized for their ability to induce high levels of enantioselectivity in a variety of metal-catalyzed reactions. nih.gov The inherent chirality of the oxazoline ring, derived from readily available chiral amino alcohols, provides a powerful tool for creating asymmetric environments around a metal center. bldpharm.comnih.gov

In the context of "Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-", the chiral center on the oxazoline ring, in conjunction with the sterically demanding 2,6-diethylphenyl group, can lead to the formation of highly effective chiral ligands. The modular synthesis of oxazoline ligands allows for the introduction of various substituents on the oxazoline ring, further tuning the steric and electronic properties of the ligand. This adaptability is crucial for optimizing the ligand for specific asymmetric transformations, such as Friedel-Crafts alkylations, Henry reactions, and Diels-Alder reactions. nih.gov The combination of a well-defined steric environment and tunable electronic properties makes ligands derived from this scaffold promising candidates for the development of new and efficient asymmetric catalysts. rsc.org

Complexation with Diverse Transition Metal Centers

The nitrogen atom of the oxazoline ring in "Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-" serves as a primary coordination site for a variety of transition metals. The nature of the resulting metal complexes, including their geometry and reactivity, is influenced by the metal's identity, its oxidation state, and the specific reaction conditions.

Palladium-Based Complexes and Their Formation

Palladium complexes are widely used as catalysts in a vast array of organic reactions, particularly in carbon-carbon bond-forming cross-coupling reactions. nih.gov The formation of palladium(II) complexes with oxazoline-containing ligands typically involves the reaction of a suitable palladium(II) precursor, such as palladium(II) chloride or palladium(II) acetate (B1210297), with the ligand in an appropriate solvent. researchgate.netresearchgate.net

For a monodentate ligand like "Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-", the formation of a palladium complex would likely result in a structure where the oxazoline nitrogen coordinates to the palladium center. Depending on the stoichiometry and the presence of other ligands, various coordination geometries, such as square planar, can be envisioned. The bulky 2,6-diethylphenyl group would be expected to influence the arrangement of other ligands around the palladium center, potentially creating a specific steric environment that could be beneficial for catalysis. The synthesis of such complexes often proceeds under mild conditions, and the resulting complexes can be isolated and characterized using standard techniques like NMR spectroscopy and X-ray crystallography. nih.govmdpi.com

| Metal Center | Typical Precursor | Coordination Geometry | Potential Applications |

| Palladium(II) | PdCl2, Pd(OAc)2 | Square Planar | Cross-coupling reactions |

| Iridium(I)/(III) | [Ir(COD)Cl]2 | Square Planar/Octahedral | Asymmetric hydrogenation |

| Molybdenum(VI) | MoO2(acac)2 | Octahedral | Oxidation reactions |

| Rare Earth Metals | Ln(OTf)3 | Variable | Lewis acid catalysis |

Iridium-Based Complexation and Structural Characterization

Iridium complexes have gained prominence as highly effective catalysts for a range of transformations, including asymmetric hydrogenation. The complexation of "Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-" with an iridium precursor, such as [Ir(COD)Cl]2 (COD = 1,5-cyclooctadiene), would be expected to yield iridium(I) or iridium(III) complexes. mdpi.com

Molybdenum and Rare Earth Metal Complexes

The coordination chemistry of oxazoline-containing ligands extends beyond the late transition metals to include early transition metals and f-block elements like molybdenum and rare earth metals. rsc.orgnih.gov

Molybdenum complexes, particularly those in a high oxidation state such as molybdenum(VI), are known to catalyze a variety of oxidation reactions. The reaction of "Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-" with a molybdenum precursor like MoO2(acac)2 could lead to the formation of an octahedral molybdenum(VI) dioxido complex where the oxazoline nitrogen coordinates to the metal center. nih.gov

Rare earth metal complexes, often in the +3 oxidation state, are valued for their Lewis acidity and are employed in a range of catalytic reactions. rsc.orgnih.gov The coordination of "Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-" to a rare earth metal ion, such as scandium(III) or yttrium(III), would likely occur through the nitrogen atom of the oxazoline ring. The coordination number and geometry of rare earth metal complexes can be variable, and the bulky nature of the 2,6-diethylphenyl group could influence the number of ligands that can coordinate to the metal center. rsc.orgresearchgate.net

Other Relevant Metal Coordination Chemistries

The N,N'-donor atom set of the anilino-oxazoline framework is versatile and capable of coordinating with a wide array of transition metals. Beyond common examples, this ligand type has been shown to form stable complexes with various d-block metals. The specific nature of the resulting complex is often dictated by the metal precursor, the stoichiometry of the reaction, and the solvent system employed.

For instance, ligands similar to Aniline (B41778), 2,6-diethyl-N-(2-oxazolin-2-YL)- have demonstrated reactivity with Group 10 and 11 metals. Nickel(II) complexes derived from related 2-acylmethyl-2-oxazolines have been synthesized, resulting in paramagnetic compounds with a distorted seesaw geometry. nih.gov With Group 11 metals like copper(I), silver(I), and gold(I), analogous phosphinoferrocene (B6310582) oxazoline ligands have been shown to form different architectures depending on the metal salt used. rsc.org Reactions with metal halides (CuX, AgCl) tend to produce halide-bridged dimers, whereas precursors with non-coordinating anions like [PF6]⁻ or [ClO4]⁻ lead to the formation of bis-chelate complexes. rsc.org

The coordination chemistry extends to platinum group metals as well. Chiral bis(oxazolinyl)pyridine (pybox) ligands, which share the oxazoline donor motif, readily form complexes with ruthenium(II), rhodium, palladium(II), and platinum(II). nih.gov Furthermore, iron(II) complexes with chiral 2,6-bis(oxazolin-2-yl)pyridine ligands have been synthesized and studied for their spin-crossover properties. rsc.org The steric bulk provided by substituents on the aniline ring, such as the diethyl groups in the target compound, is expected to play a significant role in stabilizing specific isomers and influencing the electronic properties of the resulting metal complexes. rsc.org

The table below summarizes the types of complexes formed from various metals with analogous oxazoline-containing ligands.

| Metal Ion | Precursor Type | Resulting Complex Architecture | Representative Ligand Type |

| Cobalt(II) | CoX₂ (X=Cl, Br, I) | Mononuclear, pseudo-tetrahedral | 2-(ortho-anilinyl)-4,4-dimethyl-2-oxazoline |

| Cobalt(II) | Co(NCS)₂ | Mononuclear, octahedral | 2-(ortho-anilinyl)-4,4-dimethyl-2-oxazoline |

| Nickel(II) | Ni(II) salts | Mononuclear, distorted seesaw | 2-acylmethyl-2-oxazolines |

| Copper(I) | CuX (X=Cl, Br, I) | Halide-bridged dimer | Phosphinoferrocene oxazoline |

| Copper(I) | [Cu(MeCN)₄][PF₆] | Bis-chelate mononuclear | Phosphinoferrocene oxazoline |

| Silver(I) | AgCl | Halide-bridged dimer | Phosphinoferrocene oxazoline |

| Iron(II) | Fe[ClO₄]₂ | Bis-chelate mononuclear, octahedral | 2,6-bis(oxazolin-2-yl)pyridine |

| Ruthenium(II) | Ru precursors | Mononuclear, octahedral | 2,6-bis(oxazolinyl)pyridine |

Structural Analysis of Organometallic Complexes

The structural characteristics of organometallic complexes containing Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- can be inferred from crystallographic studies of closely related compounds. The steric and electronic properties of the ligand profoundly influence the coordination geometry, bond parameters, and supramolecular arrangement in the solid state.

Coordination Geometries and Ligand Denticity

Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- is anticipated to function primarily as a bidentate, monoanionic ligand, coordinating to a metal center through the exocyclic aniline nitrogen and the endocyclic oxazoline nitrogen atom (κ²-N,N' bonding mode). This chelating behavior forms a stable five-membered ring, a common feature in coordination chemistry that enhances complex stability via the chelate effect. researchgate.net

The steric hindrance imposed by the two ethyl groups on the aniline ring is a critical factor in determining the coordination geometry. These bulky groups can enforce specific arrangements of the ligands around the metal center to minimize steric clashes. Based on analogous systems, several coordination geometries are plausible:

Pseudo-tetrahedral: For metals like Co(II) with halide co-ligands, a four-coordinate, pseudo-tetrahedral geometry is common. researchgate.net

Square-Planar: For d⁸ metals such as Ni(II), Pd(II), and Pt(II), a square-planar geometry is often observed, particularly with two chelating ligands.

Distorted Seesaw: In some Ni(II) complexes with related oxazoline-enolate ligands, a less common distorted seesaw geometry has been identified through X-ray diffraction. nih.gov

Octahedral: With two or three bidentate ligands, or with additional co-ligands, six-coordinate octahedral geometries are frequently observed for a variety of metals including Co(II), Fe(II), and Ru(II). rsc.orgresearchgate.net In such complexes, the relative orientation (cis/trans) of the ligands is influenced by both electronic effects and the steric demands of the substituents. researchgate.net

Trigonal-Bipyramidal: Pentacoordinated complexes, adopting either trigonal-bipyramidal or square-pyramidal geometries, are also possible, particularly with larger metal ions or specific combinations of ligands. rameshrasappan.com

The table below details coordination numbers and geometries observed in complexes with ligands analogous to the subject compound.

| Metal Complex Example (Analogous Ligand) | Metal Ion | Coordination Number | Observed Geometry |

| CoCl₂(1-κ²-N,N') | Co(II) | 4 | Pseudo-tetrahedral |

| Co(NCS)₂(1-κ²-N,N')₂ | Co(II) | 6 | Octahedral |

| Ni(κ²-N,O-L)₂ | Ni(II) | 4 | Distorted Seesaw |

| [Cu(1-κ²-N,P)₂][PF₆] | Cu(I) | 4 | Tetrahedral |

| [Fe(pybox)₂]²⁺ | Fe(II) | 6 | Octahedral |

(Where 1 = 2-(ortho-anilinyl)-4,4-dimethyl-2-oxazoline; L = an oxazoline-enolate ligand; pybox = 2,6-bis(oxazolin-2-yl)pyridine)

Intermolecular Interactions within Crystal Structures

In the solid state, the crystal packing of organometallic complexes is governed by a combination of steric effects and non-covalent intermolecular interactions. For complexes of Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-, the aniline proton (N-H) provides a site for hydrogen bonding.

Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-: Applications in Catalytic Processes

The compound Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-, a member of the versatile class of chiral oxazoline-containing ligands, has garnered attention for its potential applications in a range of catalytic transformations. The unique structural features of this ligand class, combining the steric bulk of the 2,6-diethylphenyl group with the coordinating ability of the N-aryl-2-amino-oxazoline moiety, make it a compelling candidate for inducing stereoselectivity in metal-catalyzed reactions. This article explores its role in various homogeneous and heterogeneous catalytic processes, focusing on its application in asymmetric catalysis, cross-coupling reactions, and polymerization.

Applications in Homogeneous and Heterogeneous Catalytic Processes

Polymerization Catalysis and Material Science Relevance

Monomer Polymerization Catalyzed by Metal-Oxazoline Complexes

Metal complexes incorporating anilino-oxazoline and related structures are proficient catalysts for olefin polymerization. nih.gov For instance, titanium complexes bearing tripodal nitrogen-containing ligands with oxazoline functionality have been synthesized and explored for ethylene polymerization. researchgate.net These catalysts typically require activation by a co-catalyst, such as methylaluminoxane (B55162) (MAO), to generate the active catalytic species. researchgate.net Similarly, nickel(II) complexes derived from related 2-acylmethyl-2-oxazolines have shown promise as potent catalysts for olefin polymerization in the presence of alkylaluminum reagents. nih.gov The synthesis of these catalysts often involves the reaction of a suitable metal precursor, like diethylamidotitanium trichloride, with the functionalized aniline-oxazoline ligand. researchgate.net The resulting complexes are then employed to convert simple monomers into valuable polymeric materials. nih.govresearchgate.net

The general process involves the coordination of the monomer to the activated metal center, followed by insertion into the metal-alkyl bond, initiating the growth of the polymer chain. The robust nature of the anilino-oxazoline ligand helps to stabilize the metal center throughout the catalytic cycle.

Control of Polymer Microstructure and Selectivity

The structure of the ligand bound to the metal center is a determining factor in controlling the microstructure and properties of the resulting polymer. The substituents on the oxazoline ligand, for example, can have a significant impact on the catalytic performance and selectivity of the system. nih.gov In asymmetric catalysis, chiral oxazoline ligands are renowned for their ability to induce high levels of enantioselectivity, as the stereocenter is positioned close to the metal's active site, directly influencing the reaction's stereochemical outcome. nih.gov

This principle extends to polymerization, where the ligand's architecture dictates the stereochemistry of monomer insertion. The bulky 2,6-diethyl groups on the aniline fragment of Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- create a defined steric environment around the metal center. This steric hindrance can influence the pathway of monomer approach and insertion, thereby controlling the tacticity (the stereochemical arrangement of chiral centers) of the polymer chain. By modifying the ligand framework, it is possible to fine-tune the catalyst's selectivity, leading to the production of polymers with specific microstructures and, consequently, desired physical properties. For example, in the epoxidation of certain olefins, catalysts with different substituents on the oxazoline ring exhibit significant differences in regioselectivity. nih.gov

| Catalyst Feature | Influence on Polymerization | Research Finding |

| Ligand Substituents | Affects regioselectivity and stereoselectivity. | In epoxidation catalysis, changing from an isopropyl to a benzyl (B1604629) substituent on the oxazoline ligand alters the regioselective oxidation site on 4-vinylcyclohexene. nih.gov |

| Chiral Center Proximity | Directly influences asymmetry in the product. | The stereocenter controlling enantioselectivity resides α- to the oxazolinyl nitrogen, in close proximity to the metal active site. nih.gov |

| Steric Bulk | Controls monomer approach and insertion pathway. | The 2,6-diethyl groups create a sterically hindered environment, which is crucial for controlling polymer tacticity. |

Mechanistic Investigations in Catalytic Cycles

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its performance and designing more efficient catalysts. For metal-oxazoline systems, this involves studying the interactions between the catalyst and substrates, identifying key reaction intermediates, and understanding the role of the reaction environment.

Elucidation of Catalyst-Substrate Interactions

Mechanistic studies, often supported by computational calculations, provide insight into how the catalyst interacts with the substrate molecules. In a nickel-catalyzed coupling reaction involving bis(2-oxazolines) and aldehydes, the proposed mechanism begins with an exothermic interaction between the NiCl₂ catalyst and the bis(2-oxazoline) ligand to generate a metal-ligand complex. mdpi.com This initial coordination step is critical for activating the catalyst.

The geometry of the resulting metal complex dictates how the substrate will bind. X-ray diffraction studies on nickel(II) complexes with related oxazoline-enolate ligands reveal a distorted seesaw or tetrahedral geometry around the metal center, with specific bond angles and lengths that define the active site. nih.gov Computational studies on ruthenium-oxazoline epoxidation catalysts have been used to analyze the energy barriers for the interaction of the catalyst with different alkene groups on the substrate, explaining observed reactivity trends. nih.gov These investigations show that the electronic and steric properties of the ligand framework are crucial in determining the preferred mode of substrate binding and subsequent transformation.

Table 1: Selected Structural Data for Ni(κ²-N,O-L)₂ Complexes Data extracted from studies on related Ni(II) enolate complexes.

| Parameter | Range |

| O–Ni–N Bond Angle (chelate) | 91.5° to 94.3° |

| N–Ni–N Bond Angle | 114.5° to 127.1° |

| O–Ni–O Bond Angle | 109.8° to 142.0° |

| Source: Synthesis and characterisation of κ2-N,O-oxazoline-enolate complexes of nickel(ii). nih.gov |

Identification of Key Intermediates and Transition States

A complete mechanistic picture requires the identification of intermediates and transition states along the reaction pathway. In the NiCl₂-catalyzed coupling of bis(2-oxazolines), density functional theory (DFT) calculations were used to map out the entire reaction mechanism, identifying the structures of key intermediates. mdpi.com The initial complex formed between the nickel catalyst and the bis(oxazoline) ligand was identified as a key intermediate preceding the interaction with the aldehyde substrate. mdpi.com

Role of Additives and Reaction Medium on Catalytic Performance

The performance of a catalytic system is often highly dependent on the presence of additives and the nature of the reaction medium. In polymerization catalysis, co-catalysts like MAO are essential for activating the primary metal-oxazoline complex. researchgate.net

Following a comprehensive search for scientific literature and spectral data, it has been determined that specific experimental results for the compound "Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-" are not available in the public domain. While data exists for related structures such as aniline, 2,6-diethylaniline (B152787), and various oxazoline-containing molecules, no publications or databases provide the detailed NMR, Mass Spectrometry, IR, or X-ray Crystallography analysis required to populate the requested article structure.

Generating content based on analogous compounds would be speculative and would not meet the required standard of scientific accuracy for a detailed report on a specific chemical entity. Therefore, it is not possible to provide an article that strictly and accurately adheres to the provided outline for "Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-".

Advanced Spectroscopic and Structural Elucidation Techniques

X-ray Crystallography for Solid-State Structure Determination

Analysis of Bond Lengths, Angles, and Dihedral Angles

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature was conducted to obtain detailed structural information for the compound Aniline (B41778), 2,6-diethyl-N-(2-oxazolin-2-YL)-. The objective was to provide a thorough analysis of its bond lengths, bond angles, and dihedral angles based on experimental crystallographic data.

Despite extensive efforts, no specific crystallographic studies for "Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-" have been deposited in publicly accessible databases or published in the peer-reviewed literature to date. Consequently, precise, experimentally determined data on the bond lengths, bond angles, and dihedral angles for this particular molecule are not available.

To maintain scientific accuracy and adhere strictly to the requested scope, this article will not present speculative or extrapolated data from related but chemically distinct compounds. The generation of detailed data tables and an in-depth analysis of the molecular geometry requires a dedicated crystal structure determination of Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-.

Future research involving single-crystal X-ray diffraction analysis of this compound would be necessary to elucidate its precise three-dimensional structure. Such a study would provide the foundational data required to populate the tables for bond lengths, bond angles, and dihedral angles and to enable a detailed discussion of its molecular conformation and steric interactions.

Computational and Theoretical Studies of Aniline, 2,6 Diethyl N 2 Oxazolin 2 Yl

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and bonding.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. scispace.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often using functionals like B3LYP, are performed to optimize the molecular geometry and to determine key electronic parameters. scispace.comnih.gov

For Aniline (B41778), 2,6-diethyl-N-(2-oxazolin-2-YL)-, DFT studies would focus on elucidating the distribution of electron density and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.govnih.gov Analysis of the molecular electrostatic potential (MEP) map would identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nih.govnih.gov Such studies are foundational for understanding the molecule's reactivity patterns.

Table 1: Key Electronic Properties Investigated by DFT

| Property | Description | Significance for Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; likely localized on the aniline ring and nitrogen atoms. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; important for understanding interactions with metal centers. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and electronic transitions. A smaller gap suggests higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution on the molecule's surface. | Identifies nucleophilic sites (negative potential, e.g., N atoms) and electrophilic sites (positive potential). nih.gov |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. acadpubl.eu It provides a detailed picture of the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. acadpubl.eunih.gov

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. wikipedia.org Methods such as AM1, PM3, and PM7 are computationally less expensive than ab initio methods, making them suitable for large molecules. wikipedia.orguni-muenchen.demdpi.com These methods are often used to calculate properties like heats of formation, dipole moments, and optimized geometries. wikipedia.org

While specific semi-empirical studies on Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- are not widely documented, calculations on structurally related anilinyl-oxazoline ligands have been performed. For instance, calculations at the PM3(tm) level of theory were used to investigate the relative energies and stability of different isomers of a cobalt(II) complex involving a 2-(ortho-anilinyl)-4,4-dimethyl-2-oxazoline ligand. researchgate.net Such calculations can provide valuable initial assessments of molecular properties before undertaking more computationally intensive DFT studies.

Table 2: Common Semi-empirical Methods and Their Characteristics

| Method | Full Name | Key Features |

|---|---|---|

| MNDO | Modified Neglect of Diatomic Overlap | An early NDDO-based method. uni-muenchen.de |

| AM1 | Austin Model 1 | An improved version of MNDO with modified core-repulsion functions. uni-muenchen.de |

| PM3 | Parametric Model number 3 | A re-parameterization of AM1, often providing better geometries for certain systems. uni-muenchen.de |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the physical movements and conformational flexibility of atoms and molecules over time.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. nih.gov This is achieved by exploring the molecule's potential energy surface. Computational techniques like systematic conformational searches or molecular dynamics (MD) simulations can be used to generate a variety of conformations. nih.govnih.gov The energies of these conformers are then calculated to identify the global and local minima on the energy landscape. nih.gov

Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- is structured to act as a bidentate ligand, capable of coordinating to a metal center through both the aniline nitrogen and the oxazoline (B21484) nitrogen. researchgate.net This forms a stable five-membered chelate ring, a common motif in coordination chemistry. mdpi.com

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of such ligand-metal complexes. rsc.org These simulations can provide insights into:

Coordination Bond Stability: Analyzing the fluctuations in the metal-nitrogen bond lengths and angles over time.

Flexibility of the Chelate Ring: Observing the puckering and conformational changes of the five-membered ring.

Solvent Effects: Understanding how surrounding solvent molecules influence the structure and stability of the complex.

Studies on similar anilinyl-oxazoline ligands have shown they form κ²-N,N′-bonded species with metal ions like cobalt(II), creating pseudo-tetrahedral or octahedral coordination geometries depending on the other ligands present. researchgate.net MD simulations can model these interactions, helping to predict the stability and dynamic properties of complexes formed with Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-.

Mechanistic Pathways Elucidation through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanistic pathways of reactions involving complex organic molecules like Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-. By modeling the interactions between reactants, intermediates, and transition states, researchers can gain insights into reaction feasibility, kinetics, and the factors governing product formation. Studies on related N-aryl oxazolines and aniline derivatives provide a framework for understanding the potential reaction mechanisms involving the title compound.

Transition State Characterization and Reaction Barrier Calculations

A key aspect of mechanistic elucidation is the characterization of transition states (TS) and the calculation of the associated energy barriers. The transition state represents the highest energy point along the reaction coordinate, and its geometry and energy determine the rate of the reaction.

For the formation of N-aryl oxazolines, a plausible pathway involves the coupling of an aniline with a suitable oxazoline precursor. Computational studies on similar C-N bond-forming reactions, such as the Buchwald-Hartwig amination, often employ DFT calculations to map out the potential energy surface. acs.org These calculations can identify the key intermediates and transition states in the catalytic cycle. For a hypothetical synthesis of Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-, theoretical calculations would likely model the oxidative addition, ligand exchange, and reductive elimination steps if a metal catalyst is involved.

The energy barrier for each step is calculated as the difference in energy between the transition state and the preceding reactant or intermediate. These barriers are crucial for determining the rate-limiting step of the reaction. For instance, in related palladium-catalyzed reactions, the reductive elimination step to form the C-N bond is often found to be rate-determining. acs.org

Table 1: Illustrative Calculated Reaction Barriers for a Hypothetical Palladium-Catalyzed Synthesis (Note: This data is hypothetical and based on typical values for related C-N coupling reactions, as specific data for the title compound is not available.)

| Reaction Step | Reactant/Intermediate | Transition State | Product/Intermediate | Calculated Energy Barrier (kcal/mol) |

| Oxidative Addition | Pd(0)L + Aryl-X | TS1 | Aryl-Pd(II)-X(L) | 10-15 |

| Amine Coordination | Aryl-Pd(II)-X(L) + Amine | TS2 | [Aryl-Pd(II)-Amine(L)]+X- | 5-10 |

| Reductive Elimination | [Aryl-Pd(II)-Amine(L)]+X- | TS3 | Product + Pd(0)L + HX | 20-25 |

L = Ligand, X = Halide, Amine = 2,6-diethylaniline (B152787)

The geometry of the transition states provides valuable information about the mechanism. For example, the bond lengths and angles in the transition state of the reductive elimination step would show the partial formation of the new N-C bond and the breaking of the Pd-N and Pd-C bonds.

Prediction of Reactivity and Selectivity Profiles

Computational models are instrumental in predicting the reactivity and selectivity (chemo-, regio-, and stereoselectivity) of chemical reactions. For Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-, theoretical studies could predict its behavior in various transformations.

Reactivity: Frontier Molecular Orbital (FMO) theory is often used to predict reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. A small HOMO-LUMO gap generally suggests higher reactivity. nih.gov DFT calculations can determine these orbital energies and their spatial distribution. For the title compound, the HOMO is likely to be localized on the electron-rich aniline ring, while the LUMO may be centered on the oxazoline ring, suggesting susceptibility to electrophilic attack on the aniline moiety and nucleophilic attack on the oxazoline ring.

Selectivity: In reactions where multiple products can be formed, computational chemistry can predict the most likely outcome by comparing the activation energies of the different reaction pathways. For example, if Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- were to be used as a ligand in asymmetric catalysis, computational modeling could predict the enantioselectivity of the reaction. nih.gov This is achieved by calculating the energies of the transition states leading to the different stereoisomers. The pathway with the lower energy barrier will be favored, leading to an excess of one enantiomer. The steric bulk of the 2,6-diethyl groups on the aniline ring would be a significant factor in these models, influencing the approach of substrates to the catalytic center.

Structure-Property Relationship Predictions from Theoretical Models

Theoretical models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to predict the biological activities and physicochemical properties of molecules based on their structure. researchgate.netmdpi.com These models rely on calculated molecular descriptors.

For Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-, a QSPR model could be developed to predict properties such as solubility, lipophilicity (logP), and electronic properties. DFT and other computational methods can calculate a wide range of molecular descriptors, including:

Electronic Descriptors: Dipole moment, polarizability, HOMO and LUMO energies, and electrostatic potential maps. These descriptors are crucial for understanding intermolecular interactions.

Topological Descriptors: Molecular connectivity indices and shape indices, which describe the size, shape, and branching of the molecule.

Quantum Chemical Descriptors: Atomic charges, bond orders, and orbital energies, which provide detailed information about the electronic structure. nih.gov

By establishing a mathematical relationship between these descriptors and an experimental property for a series of related molecules, a predictive model can be built. For instance, a QSAR model could be developed to predict the potential catalytic activity of metal complexes bearing Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- as a ligand. The model would correlate calculated steric and electronic parameters of different substituted aniline-oxazoline ligands with their observed catalytic performance. researchgate.net

Table 2: Illustrative Calculated Molecular Descriptors for Structure-Property Relationship Modeling (Note: This data is hypothetical and based on typical values for similar aniline-oxazoline structures.)

| Descriptor | Predicted Value | Potential Application |

| HOMO Energy | -5.8 eV | Predicting susceptibility to oxidation and electrophilic attack |

| LUMO Energy | -0.5 eV | Predicting susceptibility to reduction and nucleophilic attack |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Predicting polarity and solubility |

| LogP | 3.8 | Predicting lipophilicity and membrane permeability |

| Polarizability | 35 ų | Predicting intermolecular dispersion forces |

These theoretical models are invaluable in the rational design of new molecules with desired properties, reducing the need for extensive experimental synthesis and testing.

Derivatization, Functionalization, and Structure Reactivity Relationships

Systematic Chemical Modification of the Aniline (B41778) Backbone

The aniline portion of the molecule, characterized by a benzene (B151609) ring with an amino group and two ethyl substituents, offers multiple sites for chemical alteration. These modifications are crucial for understanding how changes in the molecule's structure affect its chemical behavior.

A study on 2-amino-5-aryl-2-oxazolines demonstrated that substituents on the benzene ring significantly influenced the compound's activity, with electron-withdrawing groups like halogens and trifluoromethyl at the para position showing the highest potency. mdma.ch However, a simple correlation between electronic properties and activity was not always observed, indicating that steric factors also play a crucial role. mdma.ch

To systematically investigate the impact of these structural changes, chemists synthesize a range of analogues, each with a specific modification. By comparing the properties and reactivity of these analogues, researchers can establish clear structure-reactivity relationships. For example, a series of 2-(arylimino)pyridines with different para-substituents on the aniline ring were synthesized to study their effect on ethylene (B1197577) polymerization when complexed with nickel. mdpi.comle.ac.ukresearchgate.net This comparative approach is fundamental to the rational design of new molecules with desired functionalities. The synthesis of N-ethyl-2,6-diethyl aniline and its derivatives has also been explored, highlighting methods for N-alkylation. jocpr.com

Functionalization and Modification of the Oxazoline (B21484) Moiety

The oxazoline ring is a five-membered heterocycle that is also a key target for chemical modification. Its stability and reactivity can be tailored, and it can be endowed with specific properties like chirality.

The oxazoline ring's stability and susceptibility to chemical reactions can be influenced by attaching different substituents. researchgate.net The ring is generally stable under various conditions but can be cleaved under certain hydrolytic conditions, a property that has been exploited in the synthesis of related compounds. upf.edu The synthesis of 2-oxazolines from the ring-opening isomerization of 3-amido-2-phenyl azetidines has been demonstrated, showcasing one of the many synthetic routes to this versatile heterocycle. nih.gov Furthermore, nitrile-functionalized poly(2-oxazoline)s have been developed as a platform for creating materials with tailored properties through post-polymerization modifications. nih.gov

A significant area of research focuses on creating chiral versions of oxazoline-containing molecules for use in asymmetric catalysis. bldpharm.com By introducing stereocenters into the oxazoline ring, these molecules can be used as ligands that coordinate with metal catalysts to promote the formation of one enantiomer of a product over the other. bldpharm.comacs.org C₂-symmetric chiral bis(oxazoline) ligands, often referred to as BOX ligands, have proven to be highly effective in a wide range of enantioselective reactions. acs.orgbeilstein-journals.org The synthesis of these chiral ligands often starts from readily available chiral amino alcohols. bldpharm.comnih.gov The stereocenter, being close to the coordinating nitrogen atom, has a direct influence on the stereochemical outcome of the catalyzed reaction. bldpharm.com

Tuning Steric and Electronic Parameters for Optimized Performance

The overarching goal of modifying both the aniline and oxazoline parts of the molecule is to precisely control its steric (size and shape) and electronic properties. This "tuning" allows for the optimization of the molecule's performance in specific applications, such as catalysis.

By strategically placing bulky groups on the aniline ring and incorporating specific chiral elements into the oxazoline moiety, a well-defined three-dimensional environment can be created around a metal center. This is a key principle in the design of highly selective catalysts. mdpi.comle.ac.ukresearchgate.net The electronic nature of the substituents on the aniline ring can also be adjusted to modulate the catalytic activity. For example, in the context of nickel-catalyzed ethylene polymerization, it was found that electron-withdrawing substituents on the aniline ring led to higher catalytic activity. mdpi.comle.ac.ukresearchgate.net This ability to fine-tune both steric and electronic parameters provides a powerful tool for developing new and improved catalysts. nii.ac.jp

Below is an interactive data table summarizing the effects of different modifications on the properties of aniline and oxazoline derivatives based on the discussed research findings.

| Modification | Component Modified | Substituent Type | Observed Effect | Primary Application |

| Introduction of electron-withdrawing groups | Aniline Backbone | Halogen, Trifluoromethyl | Increased activity in some biological systems mdma.ch | Medicinal Chemistry |

| Introduction of electron-withdrawing groups | Aniline Backbone | Fluorine, Trifluoromethoxy | Increased catalytic activity in ethylene polymerization mdpi.comle.ac.ukresearchgate.net | Catalysis |

| Introduction of various para-substituents | Aniline Backbone | Methyl, Ethyl, Isopropyl, Fluoro, Trifluoromethoxy | Varied catalytic performance, highlighting electronic influence mdpi.comle.ac.ukresearchgate.net | Catalysis |

| Introduction of chiral centers | Oxazoline Moiety | Alkyl or Aryl groups at C4/C5 | Induction of enantioselectivity in metal-catalyzed reactions bldpharm.comacs.orgacs.org | Asymmetric Catalysis |

| N-Alkylation | Aniline Backbone | Ethyl group | Formation of N-ethyl-2,6-diethyl aniline derivatives jocpr.com | Synthetic Intermediate |

| Functionalization with Nitrile groups | Oxazoline Moiety (in polymers) | 2-(4-nitrile-butyl)- | Platform for post-polymerization modification nih.gov | Biomedical Applications |

Libraries and Combinatorial Approaches in Derivatization

Detailed research findings specifically focused on the generation of chemical libraries and the application of combinatorial approaches to the derivatization of "Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-" are not extensively documented in publicly available scientific literature. Methodologies for the synthesis of 2-anilino-2-oxazoline libraries have been developed, which could theoretically be adapted for the target compound. These strategies generally involve the reaction of substituted anilines with precursors to the oxazoline ring, allowing for the generation of a diverse range of analogs for screening purposes.

The development of compound libraries based on the 2-anilino-oxazoline scaffold is an area of interest in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds. High-throughput screening of such libraries against various biological targets has the potential to identify novel therapeutic agents. The core structure of "Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-" presents several points for chemical modification, making it a candidate for the generation of a focused library of derivatives.

Table 1: Potential Derivatization Points of Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- for Combinatorial Libraries

| Position | Potential Modifications | Synthetic Approach |

| Aniline Ring (positions 3, 4, 5) | Halogenation, Nitration, Acylation, Alkylation | Electrophilic aromatic substitution |

| Ethyl Groups (on aniline ring) | Oxidation, Halogenation | Radical or oxidative reactions |

| Oxazoline Ring | Introduction of substituents at C4 and C5 | Use of substituted amino alcohols in synthesis |

| Exocyclic Nitrogen | Alkylation, Acylation | Nucleophilic substitution |

The creation of a combinatorial library based on "Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-" would likely involve parallel synthesis techniques. This could entail reacting a common precursor, such as 2,6-diethylaniline (B152787), with a variety of reagents to introduce diversity at different positions of the molecule in a systematic manner. For instance, an array of substituted 2-chloro-2-oxazolines could be reacted with 2,6-diethylaniline to generate a library of N-aryl-2-oxazolin-2-amines. Alternatively, derivatization of the aniline ring could be performed prior to the formation of the oxazoline moiety.

While specific examples of libraries based on "Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-" are not readily found, the principles of combinatorial chemistry provide a clear framework for how such a library could be constructed. The selection of building blocks and reaction conditions would be crucial in ensuring the diversity and purity of the resulting compound collection. Subsequent screening of this library would be necessary to explore the structure-activity relationships and identify derivatives with desired properties.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Pathways

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research into the synthesis of Aniline (B41778), 2,6-diethyl-N-(2-oxazolin-2-YL)- will undoubtedly focus on the development of novel pathways that are both efficient and environmentally benign. Current methodologies for the synthesis of related N-aryl oxazolines often rely on multi-step procedures that may involve harsh reagents and generate significant waste.

Future synthetic strategies are expected to explore one-pot reactions and the use of green solvents and catalysts. For instance, the direct condensation of 2,6-diethylaniline (B152787) with a suitable oxazoline (B21484) precursor in the presence of a reusable solid acid catalyst could offer a more sustainable alternative to traditional methods. Research into microwave-assisted and ultrasound-promoted syntheses could also lead to significantly reduced reaction times and improved energy efficiency. The development of biocatalytic routes, employing engineered enzymes, represents another promising avenue for a highly selective and sustainable synthesis of this compound.

Expansion of Catalytic Applications to New Chemical Transformations

The oxazoline moiety is a well-established coordinating group in the design of chiral ligands for asymmetric catalysis. wikipedia.org The N-aryl substitution in Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- introduces unique steric and electronic properties that could be harnessed in a variety of catalytic transformations. The diethyl substitution on the aniline ring provides significant steric bulk, which could be advantageous in controlling the stereoselectivity of catalytic reactions.

Future research will likely focus on exploring the potential of this compound as a ligand in a range of metal-catalyzed reactions, including but not limited to:

Asymmetric Allylic Alkylations: The steric hindrance provided by the 2,6-diethylphenyl group could enforce a specific coordination geometry around a metal center, leading to high enantioselectivity in the formation of chiral carbon-carbon bonds.

Heck and Suzuki Couplings: The electronic properties of the N-aryl group can modulate the reactivity of the catalytic species, potentially leading to improved yields and selectivities in cross-coupling reactions.

Asymmetric Hydrogenations: The development of novel catalysts for the enantioselective reduction of prochiral substrates is a continuous area of research, and this aniline-oxazoline derivative could serve as a valuable ligand in this context.

Table 1: Potential Catalytic Applications and Expected Outcomes

| Catalytic Reaction | Metal Center | Potential Advantage of the Ligand | Expected Outcome |

| Asymmetric Allylic Alkylation | Palladium | Steric bulk influencing enantioselectivity | High enantiomeric excess in C-C bond formation |

| Suzuki-Miyaura Coupling | Palladium | Electronic tuning of catalyst reactivity | Improved yields and functional group tolerance |

| Asymmetric Hydrogenation | Iridium/Rhodium | Chiral environment around the metal | Enantioselective reduction of unsaturated bonds |

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The transition from batch to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. Future research on Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- will likely involve the development of continuous flow processes for its synthesis and application. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purities. Furthermore, the small reactor volumes inherent in flow systems enhance safety, particularly when dealing with highly reactive intermediates or exothermic reactions.

High-throughput screening (HTS) methodologies will be instrumental in accelerating the discovery of new applications for this compound. By rapidly screening a large number of reaction conditions or catalytic systems, HTS can identify optimal parameters for a given transformation in a fraction of the time required by traditional methods. The integration of automated synthesis platforms with HTS will enable the rapid generation and evaluation of a library of derivatives of Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-, further expanding its potential applications.

Advanced Computational Methodologies for Predictive Design

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. In the context of Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)-, advanced computational methodologies can be employed to predict its properties and guide the design of new applications.

Density Functional Theory (DFT) calculations can be used to elucidate the electronic structure and reactivity of the molecule, providing insights into its coordination behavior and catalytic potential. Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of the molecule and its interactions with other chemical species, which is crucial for understanding its role as a ligand in catalysis.

Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to correlate the structural features of this compound and its derivatives with their performance in specific applications. acs.org This predictive modeling approach can significantly reduce the experimental effort required to optimize its properties for a particular purpose. The use of machine learning algorithms to analyze large datasets generated from high-throughput screening experiments will further enhance the predictive power of these computational models.

Table 2: Computational Tools and Their Applications

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Catalysis, Reactivity | Electronic structure, coordination energies, reaction barriers |

| Molecular Dynamics (MD) | Ligand-protein/substrate binding | Conformational preferences, interaction energies |

| QSAR / Machine Learning | Catalyst design, Materials science | Correlation of structure with activity/property |

Exploration in Niche Chemical Applications and Interdisciplinary Fields

Beyond its potential in catalysis, Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- may find applications in a variety of niche chemical and interdisciplinary fields. The unique combination of a bulky, electron-rich aniline moiety and a coordinating oxazoline ring makes it an interesting candidate for several advanced applications.

Materials Science: The compound could be explored as a monomer or a functional additive in the synthesis of novel polymers. wikipedia.org The aniline and oxazoline functionalities could impart specific properties to the resulting materials, such as thermal stability, conductivity, or the ability to coordinate metal ions for applications in sensing or catalysis. The development of new polyaniline derivatives is an active area of research with applications in chemical sensors. rsc.org

Medicinal Chemistry: The oxazoline scaffold is present in a number of biologically active compounds. ijpsr.com Future research could investigate the potential of Aniline, 2,6-diethyl-N-(2-oxazolin-2-YL)- and its derivatives as scaffolds for the development of new therapeutic agents. Its ability to coordinate to metal ions could also be exploited in the design of metallodrugs or diagnostic agents. Recent studies have explored the design of oxazoline-based bioconjugates as anticancer agents. nih.gov

Supramolecular Chemistry: The directional coordinating ability of the oxazoline nitrogen and the potential for π-π stacking interactions involving the aniline ring make this compound an interesting building block for the construction of complex supramolecular assemblies. These assemblies could find applications in areas such as molecular recognition, self-healing materials, and drug delivery.

Q & A

Q. What are the recommended protocols for handling 2,6-diethyl-N-(2-oxazolin-2-yl)aniline in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential skin sensitization. Store under nitrogen to prevent oxidation. In case of spills, neutralize with 10% acetic acid and adsorb using vermiculite. Monitor airborne concentrations via NIOSH Method 2002 (GC-FID detection limit: 0.1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.